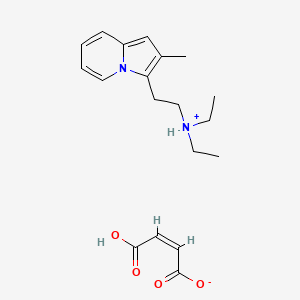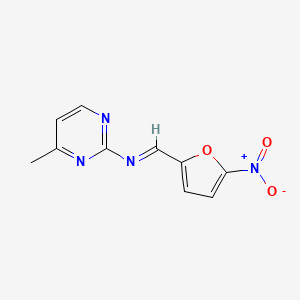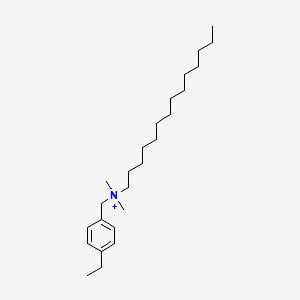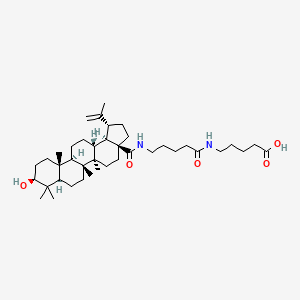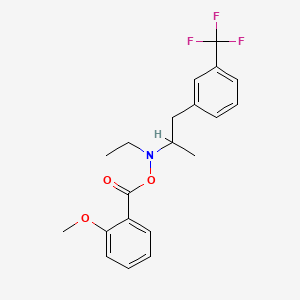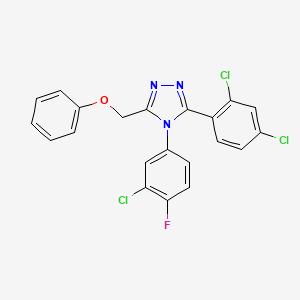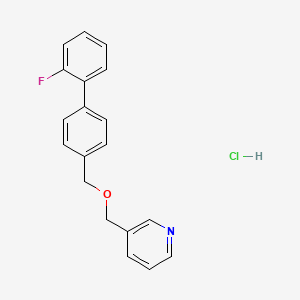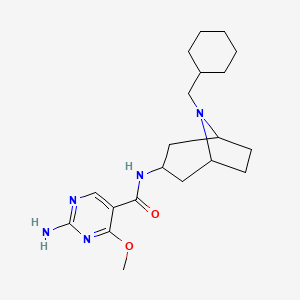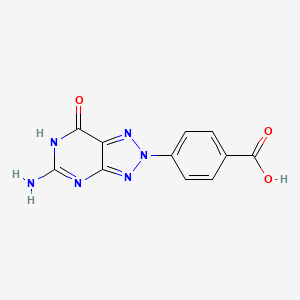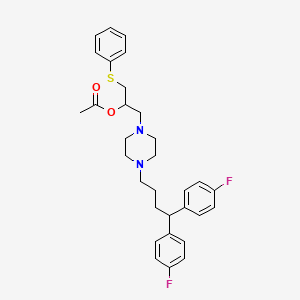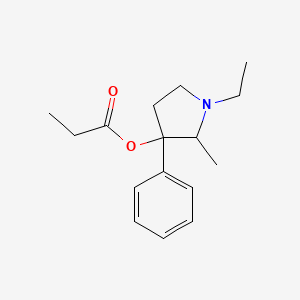
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a propionate ester
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinolpropionat umfasst typischerweise die Reaktion von 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol mit Propionsäure oder ihren Derivaten. Die Reaktion wird in der Regel unter sauren oder basischen Bedingungen durchgeführt, um den Veresterungsprozess zu erleichtern. Häufig verwendete Reagenzien in dieser Synthese sind Schwefelsäure oder Salzsäure als Katalysatoren .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussreaktoren umfassen, um die Reaktionsbedingungen und die Ausbeute zu optimieren. Die Verwendung von hochreinen Ausgangsmaterialien und kontrollierten Reaktionsumgebungen stellt die Konsistenz und Qualität des Endprodukts sicher .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinolpropionat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen umfassen typischerweise Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile Substitutionsreaktionen können an der Estergruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem Medium.
Wichtigste gebildete Produkte
Oxidation: Carbonsäuren und Ketone.
Reduktion: Alkohole und Alkane.
Substitution: Verschiedene Ester und Amide.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinolpropionat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Arzneimittelsynthese.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinolpropionat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Enzyminhibitor oder Rezeptormodulator wirken und verschiedene biochemische Prozesse beeinflussen. Detaillierte Studien zu seiner Bindungsaffinität und Interaktion mit Zielproteinen sind essenziell, um seinen vollständigen Wirkmechanismus zu verstehen .
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Methyl-3-pyrrolidinol
- 1-Ethyl-3-pyrrolidinol
- 1-Methyl-3-phenyl-3-pyrrolidinol
Einzigartigkeit
1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinolpropionat sticht durch seine einzigartige Kombination von funktionellen Gruppen hervor, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Estergruppe verstärkt seine Reaktivität und sein Potenzial für Derivatisierung, was es zu einer wertvollen Verbindung in verschiedenen Forschungsanwendungen macht .
Eigenschaften
CAS-Nummer |
93148-62-0 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
(1-ethyl-2-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-15(18)19-16(14-9-7-6-8-10-14)11-12-17(5-2)13(16)3/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
KGSIZJJFTPHZGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(CCN(C1C)CC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


